Synthesis of 9-Aminoheptadecane: A Technical Guide
Synthesis of 9-Aminoheptadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Aminoheptadecane, a 17-carbon long-chain aliphatic amine, holds significant potential in various research and development sectors, including its use as a hydrophobic tail in the synthesis of novel surfactants, and as a component in the development of lipid nanoparticles for drug delivery. This technical guide provides a comprehensive overview of the primary synthetic pathways for 9-aminoheptadecane, with a focus on detailed experimental protocols and quantitative data. The synthesis of the key precursor, 9-heptadecanone, is also detailed. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
The synthesis of long-chain aliphatic amines is a critical process in organic chemistry, with applications ranging from materials science to pharmaceuticals. 9-Aminoheptadecane, with its C17 backbone, possesses unique physicochemical properties that make it a valuable building block for creating molecules with specific hydrophobic characteristics. This guide will explore the most viable synthetic routes to this compound, providing detailed methodologies to facilitate its preparation in a laboratory setting.
Synthesis of the Precursor: 9-Heptadecanone
The most common and efficient precursor for the synthesis of 9-aminoheptadecane is 9-heptadecanone. This symmetrical ketone can be synthesized through several methods, with two prominent routes being the reaction of an acyl chloride with a Grignard reagent and the oxidation of the corresponding secondary alcohol.
Synthesis of 9-Heptadecanone from Nonanoyl Chloride and Octylmagnesium Bromide
This classic Grignard reaction provides a reliable method for the formation of a carbon-carbon bond, leading to the desired ketone.
Experimental Protocol:
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Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). A solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of octylmagnesium bromide.
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Reaction with Acyl Chloride: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of nonanoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 9-heptadecanone.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 1-Bromooctane | 193.13 | 1.0 |
| Magnesium | 24.31 | 1.2 |
| Nonanoyl Chloride | 162.66 | 1.0 |
| Diethyl Ether | 74.12 | Solvent |
| Ammonium Chloride | 53.49 | Quenching Agent |
Table 1: Reactants and reagents for the synthesis of 9-heptadecanone via Grignard reaction.
Synthesis of 9-Heptadecanone from 9-Heptadecanol
The oxidation of the secondary alcohol, 9-heptadecanol, offers another efficient route to 9-heptadecanone.
Experimental Protocol:
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Oxidation: To a solution of 9-heptadecanol (1.0 eq) in a suitable solvent such as dichloromethane or acetone, a solution of an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) or a Jones oxidation reagent is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford pure 9-heptadecanone.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 9-Heptadecanol | 256.47 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 |
| Dichloromethane | 84.93 | Solvent |
Table 2: Reactants and reagents for the synthesis of 9-heptadecanone via oxidation of 9-heptadecanol.
Synthesis of 9-Aminoheptadecane
The primary methods for the synthesis of 9-aminoheptadecane from 9-heptadecanone are reductive amination and the Leuckart reaction.
Reductive Amination of 9-Heptadecanone
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. This can be achieved through a one-pot reaction or in a stepwise manner. A common approach involves the use of a reducing agent in the presence of an ammonia source.
Experimental Protocol (Catalytic Hydrogenation):
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Reaction Setup: A high-pressure autoclave is charged with 9-heptadecanone (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of a hydrogenation catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
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Amination and Reduction: The autoclave is sealed, purged with nitrogen, and then filled with ammonia gas to a desired pressure. Subsequently, hydrogen gas is introduced to the desired reaction pressure. The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours. The progress of the reaction is monitored by GC-MS.
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Work-up and Purification: After cooling to room temperature, the autoclave is carefully depressurized. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude 9-aminoheptadecane can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 9-Heptadecanone | 254.46 | 1.0 |
| Ammonia | 17.03 | Excess |
| Hydrogen | 2.02 | Excess |
| Raney Nickel or Pd/C | - | Catalyst |
| Ethanol | 46.07 | Solvent |
Table 3: Reactants and reagents for the reductive amination of 9-heptadecanone.
Leuckart Reaction of 9-Heptadecanone
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using ammonium formate or formamide as both the ammonia source and the reducing agent.
Experimental Protocol:
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Reaction: A mixture of 9-heptadecanone (1.0 eq) and a significant excess of ammonium formate (e.g., 5-10 eq) is heated to a high temperature (typically 160-185 °C) in a reaction vessel equipped with a distillation apparatus to remove water formed during the reaction. The reaction is heated for several hours until the formation of the intermediate formamide is complete.
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Hydrolysis: The reaction mixture is cooled, and the intermediate N-(heptadecan-9-yl)formamide is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
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Work-up and Purification: After hydrolysis, the reaction mixture is cooled and made basic with a strong base. The liberated 9-aminoheptadecane is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 9-Heptadecanone | 254.46 | 1.0 |
| Ammonium Formate | 63.06 | 5.0 - 10.0 |
| Hydrochloric Acid or Sodium Hydroxide | 36.46 or 40.00 | For Hydrolysis |
Table 4: Reactants and reagents for the Leuckart reaction of 9-heptadecanone.
Visualization of Synthesis Pathways
The following diagrams illustrate the key synthesis pathways described in this guide.
Caption: Synthesis pathways for the precursor, 9-heptadecanone.
Caption: Primary synthesis pathways for 9-Aminoheptadecane.
Purification and Characterization
Purification of the final product, 9-aminoheptadecane, is crucial to obtain a high-purity compound suitable for its intended applications.
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Vacuum Distillation: This is the preferred method for purifying liquid long-chain amines. The high boiling point of 9-aminoheptadecane necessitates distillation under reduced pressure to prevent decomposition.
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Recrystallization of the Salt: The amine can be converted to its hydrochloride or other salt, which can then be purified by recrystallization from a suitable solvent system. The pure amine can be regenerated by treatment with a base.
Characterization of 9-aminoheptadecane is typically performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching and bending vibrations of the primary amine group.
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Gas Chromatography (GC): To determine the purity of the final product.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the long alkyl chains and a characteristic signal for the proton on the carbon bearing the amino group. A broad singlet for the NH₂ protons. |
| ¹³C NMR | A specific number of signals corresponding to the 17 carbon atoms in the molecule. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of 9-aminoheptadecane (255.49 g/mol ). |
| IR (neat) | N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. |
Table 5: Expected analytical data for 9-aminoheptadecane.
Conclusion
This technical guide has outlined the primary and most effective synthetic pathways for the preparation of 9-aminoheptadecane. By providing detailed experimental protocols for the synthesis of both the target molecule and its key precursor, 9-heptadecanone, this document serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development. The successful synthesis and purification of 9-aminoheptadecane will enable further exploration of its potential in a variety of scientific and industrial applications.
